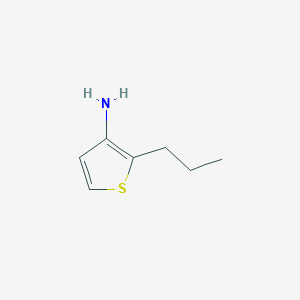

2-Propylthiophen-3-amine

Beschreibung

Contextualization within the Field of Thiophene Chemistry

Thiophene is an aromatic five-membered heterocycle containing a sulfur atom, and its chemistry is a vast and dynamic field. thieme-connect.com Thiophenes are known for their chemical stability and unique reactivity, often undergoing electrophilic substitution reactions more readily than benzene. organic-chemistry.orgtandfonline.com The introduction of substituents onto the thiophene ring dramatically influences its electronic properties and reactivity, giving rise to a diverse array of derivatives with tailored characteristics.

2-Propylthiophen-3-amine fits into this landscape as a disubstituted thiophene, featuring both an alkyl group (propyl) and an amino group. The propyl group at the 2-position is an electron-donating group through an inductive effect, which can influence the electron density of the thiophene ring. The amino group at the 3-position is also a strong electron-donating group through resonance, significantly impacting the molecule's reactivity and potential as a synthetic building block. The specific placement of these two groups creates a unique electronic and steric environment, distinguishing it from other substituted thiophenes.

While extensive research has been conducted on various substituted thiophenes, specific studies focusing solely on this compound are limited in publicly available literature. However, its structural attributes place it firmly within the well-established principles of thiophene chemistry, allowing for predictions of its reactivity and potential applications based on the behavior of analogous compounds.

Significance of Aminothiophene Derivatives as Versatile Chemical Entities

Aminothiophene derivatives, particularly 2-aminothiophenes, are recognized as "privileged structures" in medicinal chemistry and are versatile intermediates in organic synthesis. bldpharm.com Their significance stems from several key aspects:

Synthetic Accessibility : The Gewald reaction is a powerful and widely used multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. semanticscholar.orgresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an α-cyano ester or other activated nitrile and elemental sulfur in the presence of a base. thieme-connect.comsemanticscholar.org The operational simplicity and availability of starting materials make a wide range of aminothiophene derivatives readily accessible. researchgate.net Microwave-assisted modifications of the Gewald reaction have further enhanced its efficiency, reducing reaction times and improving yields. organic-chemistry.org

Biological Activity : The aminothiophene scaffold is a core component of numerous biologically active compounds. researchgate.netsciforum.net Derivatives have been shown to exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. sciforum.netsciforum.net For instance, certain 2-aminothiophene derivatives have been investigated as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R) and as potential agents against leishmaniasis. bldpharm.comsciforum.net

Building Blocks for Fused Heterocycles : The functional groups of aminothiophenes, namely the amino group and often an adjacent electron-withdrawing group introduced during a Gewald synthesis, serve as handles for further chemical transformations. This makes them ideal starting materials for the synthesis of more complex, fused heterocyclic systems such as thieno[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and thieno[2,3-b]indoles. semanticscholar.orgnih.gov These fused systems are themselves of great interest in medicinal chemistry and materials science.

The table below summarizes some of the key attributes of aminothiophene derivatives.

| Attribute | Description | References |

| Synthetic Utility | Primarily synthesized via the Gewald reaction, a versatile multicomponent synthesis. | semanticscholar.orgresearchgate.net |

| Biological Importance | Core structure in compounds with anticancer, antimicrobial, and anti-inflammatory activities. | bldpharm.comsciforum.netsciforum.net |

| Role as Intermediates | Key precursors for the synthesis of fused heterocyclic systems like thienopyrimidines. | semanticscholar.orgnih.gov |

Current Research Trajectories and Future Directions for this compound

Given the established importance of aminothiophenes, the research trajectory for a specific, less-studied derivative like this compound can be extrapolated from current trends in the field.

Future research involving this compound is likely to proceed along the following lines:

Exploration of Synthetic Methodologies : While the Gewald reaction is a probable route to this compound, research could focus on optimizing its synthesis or developing novel, more sustainable synthetic pathways. This could include the use of mechanochemistry (ball-milling) or novel catalytic systems to improve efficiency and reduce waste. sciforum.netmdpi.com

Investigation of Biological Activity : A primary avenue of research would be the screening of this compound and its derivatives for various biological activities. Based on the properties of related compounds, it could be a candidate for evaluation in anticancer, antimicrobial, or anti-inflammatory assays. The propyl group may influence the lipophilicity and binding interactions of the molecule with biological targets.

Development of Novel Materials : Thiophene-based compounds are integral to the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). thieme-connect.com The specific substitution pattern of this compound could be exploited to synthesize new polymers or small molecules with interesting photophysical or electronic properties.

Use as a Synthon for Complex Molecules : The amino group of this compound can be readily functionalized, for example, through acylation or by serving as a nucleophile in cross-coupling reactions. nih.gov This opens the door to its use as a building block for creating libraries of more complex molecules for high-throughput screening in drug discovery or for the synthesis of targeted functional materials.

The table below outlines potential areas of future research for this compound.

| Research Area | Focus | Potential Outcome |

| Synthetic Chemistry | Optimization of existing synthetic routes (e.g., Gewald) and development of new, greener methods. | More efficient and sustainable access to the compound. |

| Medicinal Chemistry | Screening for biological activities (e.g., anticancer, antimicrobial). | Discovery of new therapeutic lead compounds. |

| Materials Science | Synthesis of polymers or small molecules for applications in organic electronics. | Development of novel functional materials. |

| Organic Synthesis | Use as a versatile building block for more complex heterocyclic structures. | Access to new chemical entities with diverse properties. |

Eigenschaften

CAS-Nummer |

153576-31-9 |

|---|---|

Molekularformel |

C7H11NS |

Molekulargewicht |

141.24 g/mol |

IUPAC-Name |

2-propylthiophen-3-amine |

InChI |

InChI=1S/C7H11NS/c1-2-3-7-6(8)4-5-9-7/h4-5H,2-3,8H2,1H3 |

InChI-Schlüssel |

BOILNFHRONPDKL-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=CS1)N |

Kanonische SMILES |

CCCC1=C(C=CS1)N |

Synonyme |

3-Thiophenamine,2-propyl-(9CI) |

Herkunft des Produkts |

United States |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Propylthiophen-3-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Optimize synthesis via nucleophilic substitution or catalytic amination of thiophene derivatives. Monitor reaction parameters (temperature, solvent polarity, catalyst loading) using HPLC or GC-MS for purity assessment. For example, elevated temperatures (80–100°C) in polar aprotic solvents (e.g., DMF) may enhance reactivity but risk side reactions like oxidation. Include control experiments with inert atmospheres to mitigate degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

- Methodological Answer : Combine NMR (¹H/¹³C), FTIR, and high-resolution mass spectrometry (HRMS). For NMR, focus on thiophene ring protons (δ 6.5–7.5 ppm) and amine protons (broad signals near δ 2.5–3.5 ppm). IR stretches for -NH₂ (~3300–3500 cm⁻¹) and C-S (600–800 cm⁻¹) confirm functional groups. Cross-validate with computational methods (e.g., DFT for predicting chemical shifts) to resolve overlapping signals .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to light, humidity, and temperature extremes (e.g., 40°C/75% RH). Use LC-MS to track degradation products. For long-term stability, store samples in amber vials under argon at –20°C and perform monthly assays. Include degradation kinetic modeling to predict shelf life .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Perform meta-analysis of existing studies to identify variables (e.g., assay type, cell lines, concentration ranges). Replicate conflicting experiments under standardized conditions. Use statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding factors. Triangulate findings with in silico docking studies to correlate structural features with activity trends .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Simulate reaction pathways (e.g., ligand-metal interactions) using software like Gaussian or ORCA. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) and spectroscopic monitoring of intermediates .

Q. What experimental frameworks address the environmental impact of this compound during waste disposal?

- Methodological Answer : Design lifecycle assessments (LCAs) to evaluate biodegradation and toxicity. Use OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna assays). For lab-scale waste, implement neutralization protocols (e.g., acid-base treatment) followed by solid-phase extraction to isolate hazardous by-products. Partner with certified waste management agencies for disposal validation .

Methodological Best Practices

- Data Triangulation : Combine quantitative (e.g., HPLC yield data) and qualitative (e.g., crystallography) methods to strengthen conclusions .

- Safety Protocols : Adopt PPE guidelines from GHS standards, including fume hood use and emergency rinsing stations for amine handling .

- Reproducibility : Document reaction conditions in detail (e.g., CAS registry numbers for solvents) and share raw data in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.